molecular formula C21H22F3N3 B5269568 (2R,3S,6R)-3-(2,3-difluorophenyl)-5-[(3-fluoropyridin-2-yl)methyl]-1,5-diazatricyclo[5.2.2.02,6]undecane

(2R,3S,6R)-3-(2,3-difluorophenyl)-5-[(3-fluoropyridin-2-yl)methyl]-1,5-diazatricyclo[5.2.2.02,6]undecane

Cat. No.: B5269568
M. Wt: 373.4 g/mol
InChI Key: PJEJQTZCSRDKRC-IPHXSNPTSA-N
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Description

The compound “(2R,3S,6R)-3-(2,3-difluorophenyl)-5-[(3-fluoropyridin-2-yl)methyl]-1,5-diazatricyclo[5.2.2.02,6]undecane” is a complex organic molecule that features multiple fluorine atoms and a diazatricyclic structure. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities and unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multiple steps, including the formation of the diazatricyclic core and the introduction of fluorine atoms. Common synthetic routes may include:

    Cyclization Reactions: Formation of the tricyclic core through cyclization reactions.

    Fluorination: Introduction of fluorine atoms using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Functional Group Interconversions: Conversion of functional groups to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, such compounds are often studied for their unique structural properties and reactivity. They may serve as intermediates in the synthesis of more complex molecules.

Biology

In biology, these compounds could be investigated for their potential as enzyme inhibitors or receptor ligands, given their structural complexity and potential for specific interactions with biological targets.

Medicine

In medicine, compounds with multiple fluorine atoms and tricyclic structures are often explored for their potential as pharmaceuticals. They may exhibit activity against various diseases, including cancer and infectious diseases.

Industry

In industry, these compounds could be used in the development of new materials or as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of such a compound would depend on its specific biological target. Generally, it could involve binding to a specific enzyme or receptor, thereby inhibiting its activity or modulating its function. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,6R)-3-(2,3-difluorophenyl)-5-[(3-fluoropyridin-2-yl)methyl]-1,5-diazatricyclo[5.2.2.02,6]undecane: can be compared with other fluorinated tricyclic compounds.

    Diazatricyclic Compounds: Other compounds with similar tricyclic structures but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple fluorine atoms, which can significantly influence its chemical and biological properties.

Properties

IUPAC Name

(2R,3S,6R)-3-(2,3-difluorophenyl)-5-[(3-fluoropyridin-2-yl)methyl]-1,5-diazatricyclo[5.2.2.02,6]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3/c22-16-5-2-8-25-18(16)12-27-11-15(14-3-1-4-17(23)19(14)24)21-20(27)13-6-9-26(21)10-7-13/h1-5,8,13,15,20-21H,6-7,9-12H2/t15-,20-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEJQTZCSRDKRC-IPHXSNPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3C2C(CN3CC4=C(C=CC=N4)F)C5=C(C(=CC=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@@H]3[C@H]2[C@H](CN3CC4=C(C=CC=N4)F)C5=C(C(=CC=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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